molecular formula C7H13NO4 B600253 Calystegine B3 CAS No. 178231-95-3

Calystegine B3

货号: B600253
CAS 编号: 178231-95-3
分子量: 175.18 g/mol
InChI 键: FXFBVZOJVHCEDO-IECVIRLLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calystegine B3 is a polyhydroxylated nortropane alkaloid found in various solanaceous plants, such as potatoes and aubergines. It is known for its ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Calystegine B3 involves multiple steps, starting from carbohydrate derivatives. One of the key steps is the construction of cycloheptanone via an intramolecular Nozaki–Hiyama–Kishi reaction of an aldehyde containing a Z-vinyl iodide . The vinyl iodide is obtained by the Stork olefination of an aldehyde derived from carbohydrate starting materials . The overall synthesis from D-xylose and L-arabinose derivatives involves 11 steps with excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes described in academic research provide a foundation for potential industrial-scale synthesis. The use of carbohydrate derivatives and efficient reaction conditions could be adapted for larger-scale production.

化学反应分析

Types of Reactions

Calystegine B3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

科学研究应用

Calystegine B3 has several scientific research applications:

生物活性

Calystegine B3 is a plant-derived alkaloid belonging to the calystegine family, known for its significant biological activities, particularly as an inhibitor of glycosidases. This article explores the detailed biological activity of this compound, including its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

This compound has been identified as a potent specific inhibitor of cytoplasmic α-mannosidase (Man2C1), an enzyme involved in the non-lysosomal catabolism of oligosaccharides derived from N-linked glycans. Inhibition of Man2C1 has been linked to apoptosis in various cell lines, making this compound a valuable tool for studying apoptosis mechanisms and potential therapeutic applications in diseases characterized by dysregulated apoptosis .

Enzyme Inhibition

The biochemical assays conducted indicate that this compound exhibits high specificity for Man2C1 among various α-mannosidases. Treatment with this compound results in significant alterations in the structure and quantity of free oligosaccharides within the cytosol, without affecting cell-surface oligosaccharides. This specificity underscores its potential as a targeted therapeutic agent .

Effects on Cellular Metabolism

Recent studies have demonstrated that this compound can improve metabolic activity in human adipose-derived stem cells (ASCs) under hyperglycemic conditions. The compound appears to mitigate oxidative stress and endoplasmic reticulum (ER) stress while promoting cell survival through the restoration of the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for maintaining cellular homeostasis and responding to metabolic stresses, such as those induced by diabetes mellitus.

Summary of Findings

Study FocusKey Findings
Inhibition of Man2C1 This compound specifically inhibits Man2C1, influencing apoptosis and oligosaccharide metabolism .
Metabolic Activity Enhances survival and reduces oxidative stress in hyperglycemic human ASCs by restoring PI3K/AKT/mTOR signaling .

Case Studies and Research Findings

  • Inhibition of Glycosidases : A study highlighted this compound's ability to inhibit various glycosidases, suggesting its potential role in regulating carbohydrate metabolism. This inhibition could be beneficial in managing conditions like diabetes where carbohydrate metabolism is disrupted .
  • Cell Survival in Hyperglycemia : Research indicated that treatment with this compound significantly improved the survival rates of human ASCs exposed to hyperglycemic conditions. The compound reduced markers of oxidative stress and inflammation, showcasing its protective effects against glucotoxicity .

Potential Therapeutic Applications

The unique properties of this compound position it as a candidate for therapeutic interventions in several conditions:

  • Diabetes Management : By modulating glycosidase activity and improving cellular responses to hyperglycemia, this compound may aid in diabetes management.
  • Cancer Research : Given its role in apoptosis regulation through Man2C1 inhibition, there is potential for developing this compound as an anti-cancer agent targeting specific apoptotic pathways.

常见问题

Basic Research Questions

Q. What analytical methods are standard for detecting and quantifying Calystegine B3 in plant tissues?

this compound is typically identified using gas chromatography-tandem mass spectrometry (GC-MS/MS) coupled with capillary electrophoresis (CE) for separation. For quantification, researchers should validate methods with internal standards (e.g., deuterated analogs) to account for matrix effects. Sample preparation involves methanol extraction followed by solid-phase purification to remove interfering compounds. Critical parameters include ionization efficiency in MS and capillary voltage optimization in CE .

Q. In which plant species has this compound been conclusively identified, and what factors influence its natural distribution?

this compound has been confirmed only in Vaccinium vitis-idaea (lingonberry) among Ericaceae plants studied. Its distribution may correlate with environmental stressors (e.g., soil composition, pathogen exposure) that upregulate tropane alkaloid biosynthesis pathways. Researchers should conduct comparative metabolomic studies across geographically diverse samples and use transcriptomic profiling to identify regulatory genes .

Advanced Research Questions

Q. What challenges arise in the total synthesis of this compound, and how can reaction conditions be optimized?

Synthetic routes often face low yields during hydrogenation steps due to solvation issues. For example, Madsen’s method using dioxane/water mixtures improved catalytic efficiency compared to pure organic solvents. Researchers should screen solvent systems (e.g., THF/water gradients) and catalyst batches. Birch reduction has been employed for deprotection but requires rigorous control of reaction time to avoid over-reduction. Yield optimization may benefit from computational modeling of transition states .

Q. How does this compound’s glycosidase inhibition specificity compare to structurally related calystegines (e.g., B1, B2)?

this compound exhibits preferential inhibition of β-glucosidases over α-glucosidases, a trait shared with B2 but distinct from B1. To assess specificity, use in vitro enzyme assays with purified human lysosomal β-glucocerebrosidase and measure Ki values via Lineweaver-Burk plots. Competitive inhibition kinetics require substrate saturation curves and controls for non-specific binding. Structural analogs (e.g., deoxygenated derivatives) can clarify active-site interactions .

Q. What experimental designs are recommended for in vivo studies of this compound’s antidiabetic potential?

  • Animal models : Use streptozotocin-induced diabetic rodents, with dose-response studies (0.1–10 mg/kg) to identify therapeutic windows.
  • Endpoint analysis : Measure fasting glucose, insulin sensitivity (HOMA-IR), and pancreatic β-cell integrity via histopathology.
  • Ethical considerations : Justify sample sizes using power analysis (α=0.05, β=0.2) and adhere to ARRIVE guidelines for humane endpoints .

Q. How can researchers reconcile contradictory data on this compound’s inhibitory potency across studies?

Discrepancies often stem from variations in enzyme sources (e.g., recombinant vs. tissue-extracted) or assay pH. To address this:

  • Standardize protocols using commercially available enzymes (e.g., Sigma-Aldrich β-glucosidase).
  • Perform meta-analyses with random-effects models to account for inter-study heterogeneity.
  • Validate findings via orthogonal methods (e.g., isothermal titration calorimetry) .

Q. What biochemical pathways are most impacted by this compound in hyperglycemic cellular models?

this compound modulates carbohydrate metabolism by inhibiting β-glucosidases, leading to glycolytic intermediate accumulation. In human adipose stromal cells (ASCs), it reduces oxidative stress via Nrf2 pathway activation and improves mitochondrial dynamics. Researchers should employ RNA-seq to identify differentially expressed genes (e.g., SOD1, GPX4) and Seahorse assays to measure mitochondrial respiration .

Q. What stability considerations are critical for long-term storage of this compound in laboratory settings?

The compound degrades under prolonged exposure to light or humidity. For stability:

  • Store lyophilized samples at −80°C in argon-flushed vials.
  • Monitor purity via HPLC-UV (λ=210 nm) every 6 months.
  • Avoid aqueous solutions unless buffered at pH 5–6, where degradation half-life exceeds 12 months .

Q. Methodological Notes

  • Data Integrity : Use lab notebooks with timestamped entries for reproducibility (e.g., electronic platforms like LabArchives) .
  • Literature Review : Prioritize databases like SciFinder and Reaxys for synthetic protocols, and Cochrane Library for systematic reviews .
  • Statistical Rigor : Consult biostatisticians early to design ANOVA or mixed-effects models for complex datasets .

属性

CAS 编号

178231-95-3

分子式

C7H13NO4

分子量

175.18 g/mol

IUPAC 名称

(1R,2R,3R,4S,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol

InChI

InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4+,5-,6-,7-/m1/s1

InChI 键

FXFBVZOJVHCEDO-IECVIRLLSA-N

SMILES

C1CC2(C(C(C(C1N2)O)O)O)O

手性 SMILES

C1C[C@]2([C@@H]([C@@H]([C@H]([C@@H]1N2)O)O)O)O

规范 SMILES

C1CC2(C(C(C(C1N2)O)O)O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。